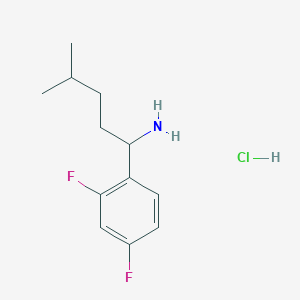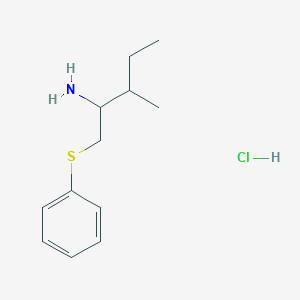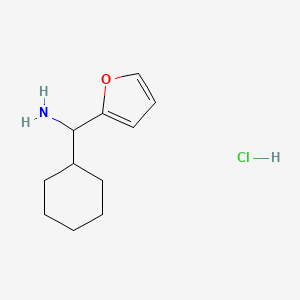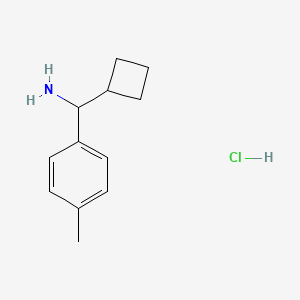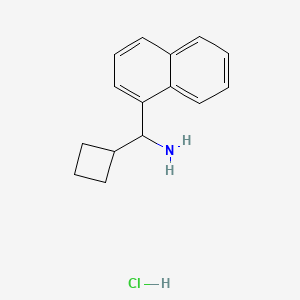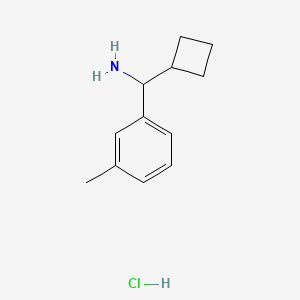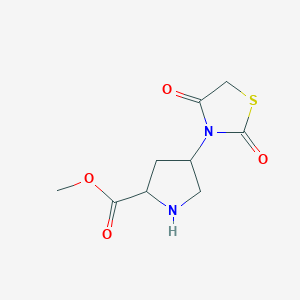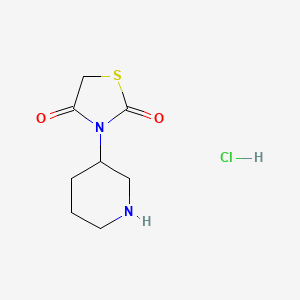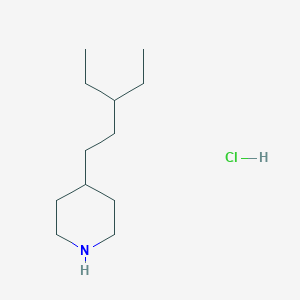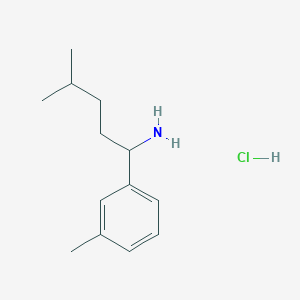
Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride” is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol . It’s not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a 3-amino-3-methylbutyl group . The exact three-dimensional structure might be determined using techniques like X-ray crystallography, but such data doesn’t seem to be publicly available.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 3-amino-3-methylbutan-1-ol to form the intermediate benzyl (3-amino-3-methylbutyl)carbamate, which is then treated with hydrochloric acid to yield the final product as a hydrochloride salt.", "Starting Materials": [ "Benzyl chloroformate", "3-amino-3-methylbutan-1-ol", "Hydrochloric acid", "Diethyl ether", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-amino-3-methylbutan-1-ol (1.0 eq) in diethyl ether and cool the solution to 0°C.", "Step 2: Slowly add benzyl chloroformate (1.1 eq) to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add a saturated solution of sodium bicarbonate to the reaction mixture to neutralize the excess benzyl chloroformate.", "Step 5: Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the intermediate benzyl (3-amino-3-methylbutyl)carbamate as a white solid.", "Step 7: Dissolve the intermediate in hydrochloric acid and stir for 1 hour.", "Step 8: Concentrate the solution under reduced pressure to obtain Benzyl (3-amino-3-methylbutyl)carbamate hydrochloride as a white solid." ] } | |
| 1131622-25-7 | |
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
benzyl N-(3-amino-3-methylbutyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,14)8-9-15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3,(H,15,16) |
Clé InChI |
MENRFDHNUIYLTD-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC(=O)OCC1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)(CCNC(=O)OCC1=CC=CC=C1)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


